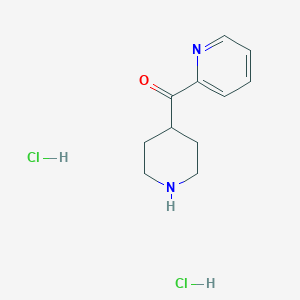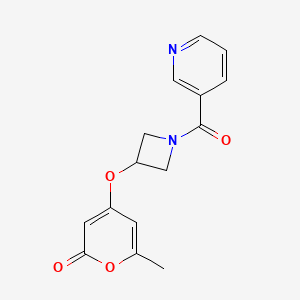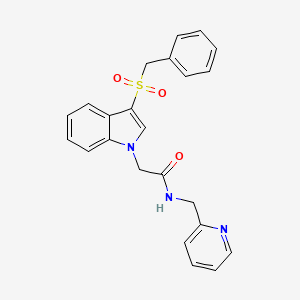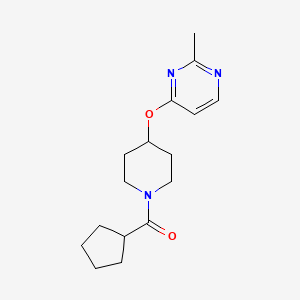
Cyclopentyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, also known as JNJ-54175446, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis and in vitro antimicrobial activity of derivatives related to the compound . For instance, derivatives such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and its variants have been synthesized and shown to exhibit good antimicrobial activity against various bacterial and fungal strains. This suggests potential applications of similar compounds in the development of new antimicrobial agents (Mallesha & Mohana, 2014).
P2X7 Antagonist for Mood Disorders
A study on the synthesis and preclinical profiling of P2X7 antagonists involved similar chemical structures. These compounds demonstrated robust receptor occupancy at low doses in rats, with one compound advancing into phase I clinical trials for the treatment of mood disorders. This highlights the potential of Cyclopentyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone derivatives in therapeutic applications (Chrovian et al., 2018).
Structural and Theoretical Studies
Another study focused on the thermal, optical, etching, structural studies, and theoretical calculations of a derivative, providing insight into its physical and chemical properties. The study includes single crystal X-ray diffraction studies and density functional theory calculations, which are essential for understanding the compound's behavior and potential applications in materials science (Karthik et al., 2021).
Mecanismo De Acción
Target of action
Many compounds with similar structures are known to target protein kinases, which play crucial roles in signal transduction pathways within cells .
Mode of action
These compounds often work by binding to the active site of their target protein, inhibiting its function. This can lead to changes in the signal transduction pathways within the cell .
Biochemical pathways
The exact pathways affected would depend on the specific protein target of the compound. For example, if the compound targets a protein involved in cell growth and proliferation, it could affect pathways related to these processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits a protein involved in cell growth, it could potentially slow down or stop the growth of cells .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules or compounds .
Propiedades
IUPAC Name |
cyclopentyl-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-17-9-6-15(18-12)21-14-7-10-19(11-8-14)16(20)13-4-2-3-5-13/h6,9,13-14H,2-5,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNISWLTDYVCBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2566793.png)
![2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2566794.png)
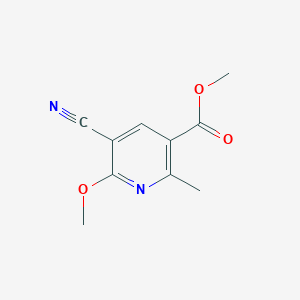

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2566799.png)
![3-(2-chlorophenyl)-N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2566801.png)
![2-(2,2-dimethylpropanoylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride](/img/structure/B2566803.png)
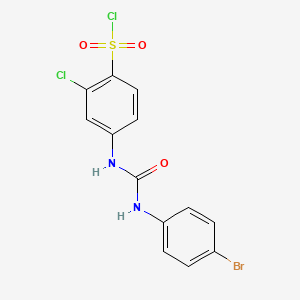
![6-(4-fluorophenyl)-N-isobutyl-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2566806.png)
![2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2566809.png)
![7-(4-fluorophenyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2566811.png)
